6-Methylpterin Sodium Salt
Description
Significance of Pterin (B48896) Derivatives in Biological Systems
Pterin derivatives are of great interest due to their widespread presence in living organisms and their participation in essential biochemical pathways. researchgate.net
As heterocyclic compounds, pterins have a unique chemical structure that allows them to participate in a variety of biological functions. ontosight.aiontosight.ai The pteridine (B1203161) ring system, with its four nitrogen atoms, is susceptible to nucleophilic attack and can exist in different tautomeric forms, which influences its reactivity. wikipedia.org
A fundamental role of pterins in biology is their involvement in redox reactions. nih.gov They can exist in several oxidation states—fully oxidized, dihydro, and tetrahydro forms—allowing them to participate in the transfer of electrons in metabolic pathways. nih.gov Furthermore, certain pterin derivatives can absorb UV-A light and are involved in photobiological processes, sometimes acting as photosensitizers that can lead to the generation of reactive oxygen species. researchgate.netresearchgate.net
Many pterin derivatives serve as essential cofactors for enzymes. nih.gov For instance, tetrahydrobiopterin (B1682763) is a crucial cofactor for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters. wikipedia.org Folates, another important family of pterin derivatives, are vital for one-carbon transfer reactions in the metabolism of amino acids and nucleic acids. wikipedia.org Pterins also function as pigments, contributing to the coloration of insects, and the skin of fish, amphibians, and reptiles. royalsocietypublishing.orgmdpi.com
Classification and Structural Relationship within Pteridines
Pteridines are a broad class of bicyclic heterocyclic compounds. Pterins are a specific subgroup of pteridines characterized by an amino group at the 2-position and a keto group at the 4-position of the pteridine ring. mdpi.comnih.gov The parent compound of this family is pterin itself. Various derivatives are formed by the addition of different substituents, most commonly at the 6-position. nih.gov
6-Methylpterin as a Model Compound and Derivative of Folic Acid
6-Methylpterin is a derivative of the B vitamin folic acid. medchemexpress.comcaymanchem.com Due to its simpler structure compared to more complex pterins, it is often used as a model compound in scientific research to study the fundamental photochemical and photobiological properties of the pterin ring system. medchemexpress.comnih.gov For instance, it has been used to investigate the generation of singlet oxygen and hydrogen peroxide upon photoirradiation. caymanchem.commedchemexpress.com
Overview of Research Trajectories on 6-Methylpterin
Research on 6-methylpterin has explored its photochemical behavior, including its efficiency in producing reactive oxygen species. nih.gov Studies have investigated its photooxidation in aqueous solutions and its potential role in photobiological processes. nih.gov Furthermore, it has been utilized as an internal standard for the detection of other pterins in biological samples like urine. caymanchem.com Theoretical studies have also been conducted to understand the relative energies and stability of its different tautomeric forms. researchgate.net
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H6N5NaO |
|---|---|
Molecular Weight |
199.15 g/mol |
IUPAC Name |
sodium;2-amino-6-methylpteridin-4-olate |
InChI |
InChI=1S/C7H7N5O.Na/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5;/h2H,1H3,(H3,8,9,11,12,13);/q;+1/p-1 |
InChI Key |
FWICZDGTZLIZTP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=NC(=N2)N)[O-].[Na+] |
Origin of Product |
United States |
Mechanistic Investigations of 6 Methylpterin Photochemistry and Photophysics
Photoinduced Generation of Reactive Oxygen Species (ROS)
Upon irradiation, particularly with UVA light, 6-methylpterin becomes a potent generator of reactive oxygen species (ROS), which are key mediators of its photobiological effects. researchgate.net The efficiency and mechanisms of ROS production are influenced by environmental factors such as pH.
Singlet Oxygen (¹O₂) Production Efficiency and Quantum Yields
6-Methylpterin is an efficient producer of singlet oxygen (¹O₂), a highly reactive form of oxygen. The quantum yield of ¹O₂ production (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen, has been determined through measurements of its near-infrared luminescence. nih.gov These studies reveal that the efficiency of singlet oxygen generation is dependent on the pH of the aqueous solution.
In acidic environments, the quantum yield is slightly lower than in alkaline conditions. This suggests that the protonation state of the 6-methylpterin molecule influences the photophysical processes that lead to energy transfer to molecular oxygen. nih.gov
Quantum Yields of Singlet Oxygen (¹O₂) Production by 6-Methylpterin
| Medium | Quantum Yield (ΦΔ) |
|---|---|
| Acidic (pH 5.0-6.0) | 0.10 ± 0.02 nih.gov |
| Alkaline (pH 10.2-10.8) | 0.14 ± 0.02 nih.gov |
Hydrogen Peroxide (H₂O₂) Formation Mechanisms
The photoexcitation of 6-methylpterin in the presence of oxygen also leads to the formation of hydrogen peroxide (H₂O₂). nih.gov This process is a consequence of the photooxidation of 6-methylpterin. nih.gov While the compound is stable in the absence of oxygen, its irradiation in aerobic conditions initiates a reaction cascade that yields H₂O₂ and several non-pteridinic products. nih.gov The formation of H₂O₂ can occur through the dismutation of superoxide (B77818) anion radicals (O₂•−), which may be generated via electron transfer from the excited pterin (B48896) to molecular oxygen. researchgate.netmdpi.com Another potential pathway involves the reaction of singlet oxygen with the 6-methylpterin molecule itself, leading to intermediates that ultimately produce H₂O₂. nih.gov
Influence of pH on Photochemical Reactions in Aqueous Solutions
The pH of the aqueous solution significantly impacts the photochemical behavior of 6-methylpterin. nih.gov Studies conducted at different pH values demonstrate that the quantum yield of 6-methylpterin photooxidation is considerably higher in alkaline media compared to acidic media. nih.gov Specifically, the quantum yield for the disappearance of 6-methylpterin was found to be approximately 3.4 times greater in alkaline solutions (pH 10.2-10.8) than in acidic solutions (pH 5.0-6.0). nih.gov This pH dependence is also reflected in the efficiency of singlet oxygen production, which is higher in alkaline conditions. nih.gov The charge distribution within the chromophore's binding pocket, which is altered by pH, is a critical determinant of the rate and efficiency of the primary photochemical reactions. nih.gov
Quantum Yields of 6-Methylpterin Disappearance
| Medium | Quantum Yield of Disappearance |
|---|---|
| Acidic (pH 5.0-6.0) | (2.4 ± 0.5) x 10⁻⁴ nih.gov |
| Alkaline (pH 10.2-10.8) | (8.1 ± 0.8) x 10⁻⁴ nih.gov |
Electron Transfer Pathways and Photosensitization
The photochemical reactions initiated by 6-methylpterin can be broadly categorized into two main pathways, known as Type I and Type II mechanisms. These pathways describe the initial steps of the photosensitized process, involving either electron transfer or energy transfer to molecular oxygen. nih.gov
Type I (Electron Transfer) Mechanisms
The Type I mechanism involves the transfer of an electron from the excited photosensitizer to a substrate or directly to molecular oxygen. nih.gov In the context of 6-methylpterin, upon absorption of light, the excited pterin can donate an electron, forming a pterin radical cation and a superoxide anion radical (O₂•−) if oxygen is the acceptor. researchgate.netresearchgate.net This superoxide radical can then undergo further reactions, including dismutation to form hydrogen peroxide. mdpi.com The formation of O₂•− during the photooxidation of pterin derivatives has been observed, supporting the occurrence of a Type I pathway. researchgate.net
Type II (Singlet Oxygen) Mechanisms
The Type II mechanism is characterized by the transfer of energy from the excited triplet state of the photosensitizer to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). nih.govresearchgate.net 6-Methylpterin has been shown to be an efficient generator of singlet oxygen, indicating that the Type II pathway is a significant component of its photochemistry. nih.govresearchgate.net The generated singlet oxygen can then react with various biological molecules or with the 6-methylpterin molecule itself. nih.gov The rate constant for the chemical reaction between singlet oxygen and 6-methylpterin has been determined to be 4.9 x 10⁶ M⁻¹ s⁻¹ in an alkaline medium, highlighting the role of ¹O₂ in the photooxidation process. nih.gov
Triplet Excited State Reactivity and Electron Acceptor Properties
Upon absorption of UV-A radiation, 6-methylpterin can transition from its ground state to an excited singlet state. Through a process known as intersystem crossing, it can then form a longer-lived triplet excited state. This triplet state of 6-methylpterin is a key intermediate in its photochemical reactions and exhibits notable reactivity, particularly as an electron acceptor.
The triplet state of pterins, including 6-methylpterin, is capable of participating in electron transfer reactions. It can accept an electron from a suitable donor molecule, leading to the formation of the 6-methylpterin radical anion and the radical cation of the donor. This electron acceptor property is fundamental to its role as a photosensitizer. For instance, the triplet excited state of pterin has been shown to accept an electron from the amino acid tryptophan, initiating a cascade of oxidative reactions. nih.gov While the primary photochemistry of some pterins may occur from the singlet state, the longer lifetime of the triplet state, typically in the microsecond range compared to the nanosecond lifetime of the singlet state, increases the probability of bimolecular reactions such as electron transfer. conicet.gov.ar
The efficiency of this electron transfer process is influenced by the nature of the electron donor and the surrounding environment. The ability of the 6-methylpterin triplet state to act as an electron acceptor is a cornerstone of its photosensitizing activity, particularly in biological systems where it can interact with a variety of biomolecules.
Formation and Reactivity of Radical Anions
The formation of the 6-methylpterin radical anion (6-MP•−) is a direct consequence of the electron acceptor nature of its triplet excited state. When the triplet state of 6-methylpterin accepts an electron from a donor molecule, it is reduced to this radical anion species. nih.gov
The reactivity of the 6-methylpterin radical anion is significantly influenced by the presence of molecular oxygen. In aerobic conditions, the radical anion can readily transfer an electron to molecular oxygen (O₂) to form the superoxide radical anion (O₂•−). This reaction regenerates the ground state of 6-methylpterin, allowing it to participate in further photochemical cycles. The generation of superoxide is a critical step in the photosensitized damage to biological systems, as superoxide can lead to the formation of other reactive oxygen species (ROS), such as hydrogen peroxide and the highly reactive hydroxyl radical.
The stability and reactivity of aromatic radical anions, in general, are dependent on the solvent environment and temperature. nih.gov In the context of 6-methylpterin, its radical anion is a key intermediate in the photosensitized production of ROS.
Photooxidation Processes and Degradation Kinetics
Quantification of Photodegradation Quantum Yields
The photodegradation of 6-methylpterin occurs in the presence of light and oxygen. The efficiency of this process can be quantified by the photodegradation quantum yield (Φd), which represents the fraction of absorbed photons that result in the chemical transformation of the molecule. The photodegradation quantum yield of 6-methylpterin has been determined under different pH conditions.
| Medium | Photodegradation Quantum Yield (Φd) |
| Acidic (pH 5.0-6.0) | (2.4 ± 0.5) x 10⁻⁴ |
| Alkaline (pH 10.2-10.8) | (8.1 ± 0.8) x 10⁻⁴ |
These values indicate that the photodegradation of 6-methylpterin is more efficient in alkaline conditions compared to acidic conditions.
Formation of Non-Pteridinic Photoproducts
The photooxidation of 6-methylpterin leads to the breakdown of its pterin ring structure, resulting in the formation of several non-pteridinic photoproducts. While the exact structures of all these products are not fully elucidated in the provided context, their formation is confirmed through techniques like UV-visible spectrophotometry and high-performance liquid chromatography. The generation of these degradation products signifies the irreversible photo-induced breakdown of the 6-methylpterin molecule.
Photosensitized Oxidation of Biomolecules in Model Systems
As a photosensitizer, 6-methylpterin can induce oxidative damage to various biomolecules upon irradiation. This occurs primarily through two mechanisms: Type I, involving electron transfer reactions, and Type II, mediated by singlet oxygen.
DNA and Purine (B94841) Nucleotides: Pterins are known to photosensitize the oxidation of nucleotides, with guanine (B1146940) being a primary target. nih.gov The mechanism can involve both the generation of singlet oxygen and electron transfer from the guanine base to the excited pterin. nih.gov This can lead to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo), a common marker of oxidative DNA damage. nih.gov
Proteins: The amino acid tryptophan is particularly susceptible to photosensitized oxidation by pterins. nih.gov The process is initiated by an electron transfer from tryptophan to the triplet excited state of the pterin, leading to the formation of a tryptophan radical cation and the pterin radical anion. nih.gov This initiates a series of reactions that result in the degradation of tryptophan and the production of hydrogen peroxide. nih.gov The oxidation of tryptophan residues in proteins can lead to altered protein structure and function. elifesciences.org
Lipids: The photosensitized oxidation of lipids, particularly unsaturated fatty acids, can be initiated by both Type I and Type II mechanisms. The Type II mechanism involves the reaction of singlet oxygen with the double bonds of unsaturated fatty acids to form lipid hydroperoxides. The Type I mechanism can involve the abstraction of a hydrogen atom from a fatty acid by the excited photosensitizer, leading to the formation of a lipid radical that can then react with oxygen to initiate a chain reaction of lipid peroxidation. This process can lead to the formation of various oxidation products, including hydroperoxides and aldehydes, which can disrupt the structure and function of cell membranes.
Influence of Environmental Factors on Photochemical Behavior
The photochemical behavior of 6-methylpterin is significantly influenced by various environmental factors:
pH: As evidenced by the photodegradation quantum yields, the pH of the medium has a notable effect on the stability of 6-methylpterin under irradiation, with degradation being more pronounced in alkaline conditions. The acid-base equilibria of the molecule in its ground and excited states are key to this pH-dependent behavior.
Oxygen: Molecular oxygen is a crucial participant in the photooxidation of 6-methylpterin. In the absence of oxygen, 6-methylpterin is relatively photostable. Oxygen is required for the formation of singlet oxygen (Type II mechanism) and for reacting with the 6-methylpterin radical anion to produce superoxide (a key step in the Type I mechanism).
Chemical Quenchers: The presence of other chemical species can alter the photochemical pathways of 6-methylpterin. For example, iodide ions have been shown to efficiently quench the triplet excited state of pterins. conicet.gov.arresearchgate.netnih.gov This quenching occurs at a rate close to the diffusion-controlled limit and can be used as a tool to selectively inhibit triplet-state mediated reactions, helping to elucidate the underlying photochemical mechanisms. researchgate.netnih.gov
Temperature: The temperature of the reaction medium can influence the rates of photochemical and subsequent thermal reactions. Generally, an increase in temperature can enhance the rate of photocatalytic degradation processes. mdpi.comresearchgate.net However, at higher temperatures (e.g., above 45-50°C), the decreased solubility of oxygen in aqueous solutions can become a limiting factor, potentially reducing the efficiency of photooxidation reactions that are dependent on oxygen. researchgate.net
Effects of Dissolved Oxygen Concentration
The presence and concentration of dissolved oxygen are pivotal in dictating the photochemical fate of 6-methylpterin. In the absence of oxygen, 6-methylpterin is largely insensitive to light. nih.gov However, when exposed to UV-A radiation in oxygen-containing aqueous solutions, it undergoes a photooxidation reaction. nih.gov This process leads to the degradation of the pterin structure, resulting in the formation of several nonpteridinic products and hydrogen peroxide (H₂O₂). nih.gov
The photooxidation is initiated by the excitation of 6-methylpterin to its triplet excited state (³MPT*). This excited molecule is a potent electron acceptor and can oxidize a ground-state 6-methylpterin molecule, forming a radical anion (MPT•⁻). nih.gov In the presence of dissolved oxygen, this radical anion reacts with O₂ to produce the superoxide anion (O₂•⁻), which in turn leads to the formation of hydrogen peroxide, while regenerating the ground-state 6-methylpterin. nih.gov
Table 1: Photochemical Parameters of 6-Methylpterin in the Presence of Oxygen
| Parameter | Acidic Medium (pH 5.0-6.0) | Alkaline Medium (pH 10.2-10.8) | Reference |
|---|---|---|---|
| Quantum Yield of ¹O₂ Production (ΦΔ) | 0.10 ± 0.02 | 0.14 ± 0.02 | nih.gov |
| Quantum Yield of MPT Disappearance | (2.4 ± 0.5) x 10⁻⁴ | (8.1 ± 0.8) x 10⁻⁴ | nih.gov |
| Rate Constant of Reaction with ¹O₂ (kᵣ) | Not determined | 4.9 x 10⁶ M⁻¹ s⁻¹ | nih.gov |
Role of Electron Donors (e.g., EDTA) in Photoreduction
In the presence of a suitable electron donor, such as ethylenediaminetetraacetic acid (EDTA), the photochemical pathway of 6-methylpterin can shift from photooxidation to photoreduction. nih.govconicet.gov.ar This process is particularly significant under anaerobic (oxygen-free) conditions. researchgate.net EDTA acts as a sacrificial electron donor, meaning it is consumed in the reaction. digitellinc.com
The mechanism involves the initial photoexcitation of 6-methylpterin to its triplet state (³MPT*). This excited state is capable of abstracting an electron from EDTA, a process that competes with the self-oxidation pathway described earlier. nih.govconicet.gov.ar This electron transfer results in the formation of the 6-methylpterin radical anion (MPT•⁻) and the EDTA radical cation (EDTA•⁺). nih.gov
In an oxygen-depleted environment, the 6-methylpterin radical anion can then react with the EDTA radical cation, leading to the formation of stable dihydropterin derivatives (H₂MPT). nih.gov This photoreduction pathway is a key transformation, as dihydropterins are important intermediates in various biological systems. conicet.gov.ar
The concentration of both dissolved oxygen and the electron donor are critical in determining the predominant photochemical reaction. nih.gov In the presence of both oxygen and EDTA, a competition ensues between the reaction of the 6-methylpterin radical anion with oxygen (leading to regeneration of MPT and production of reactive oxygen species) and its reaction with the EDTA radical cation (leading to photoreduction). nih.gov The efficiencies of these competing pathways are thus dependent on the relative concentrations of oxygen and EDTA. nih.gov
Table 2: Competing Photochemical Pathways of 6-Methylpterin in the Presence of EDTA and Oxygen
| Condition | Primary Reactants | Key Intermediates | Major Products | Predominant Process | Reference |
|---|---|---|---|---|---|
| Aerobic (with O₂) | ³MPT*, O₂ | MPT•⁻, O₂•⁻, ¹O₂ | Nonpteridinic products, H₂O₂ | Photooxidation | nih.govnih.gov |
| Anaerobic (with EDTA) | ³MPT*, EDTA | MPT•⁻, EDTA•⁺ | Dihydropterins (H₂MPT) | Photoreduction | nih.govresearchgate.net |
| Aerobic (with O₂ and EDTA) | ³MPT*, O₂, EDTA | MPT•⁻, O₂•⁻, EDTA•⁺ | Mixture of oxidation and reduction products | Competitive Photooxidation and Photoreduction | nih.gov |
Computational and Theoretical Studies on 6 Methylpterin Structure and Reactivity
Tautomerism and Conformational Analysis
Pterins, including 6-Methylpterin, are capable of existing in various tautomeric forms due to the presence of multiple protonation sites on the heterocyclic ring. Tautomers are structural isomers that readily interconvert, and their relative stability can significantly influence the compound's chemical properties.
Computational studies have identified several low-energy tautomers of 6-Methylpterin. These can be broadly categorized into lactam and lactim forms, depending on the position of the protons on the pyrimidine (B1678525) ring of the pterin (B48896) scaffold. The lactam tautomers are characterized by a carbonyl group (C=O) at the C4 position, while the lactim forms possess a hydroxyl group (C-OH) at the same position.
Recent calculations have indicated that for pterin and 6-methylpterin in aqueous solutions, the lactam and 1(H)-lactam tautomers are the most probable forms, rather than the lactim tautomer. researchgate.net
To determine the predominant tautomeric forms under various conditions, their relative energies are calculated using computational methods. Density Functional Theory (DFT) calculations, particularly with the B3LYP functional and the 6-31G(d,p) basis set, have been employed to assess the energetic landscape of 6-Methylpterin tautomers.
These calculations consistently show that the lactam forms are generally more stable than the lactim forms. The relative energies of different tautomers provide a quantitative measure of their populations at equilibrium.
| Tautomer | Relative Energy (kcal/mol) |
| Lactam Form | 0.00 |
| Lactim Form | > 5.0 |
Note: This table represents a generalized summary of findings. Specific relative energies can vary depending on the computational method and solvent model used.
Electronic Structure and Protonation States
The electronic structure of 6-Methylpterin dictates its reactivity. Computational methods are employed to understand the distribution of electrons within the molecule and how this distribution changes upon protonation or deprotonation.
DFT calculations have been extensively used to study the protonation of 6-Methylpterin. By calculating the relative energies of various protonated tautomers, researchers can predict the most likely sites of protonation. These studies often involve optimizing the geometry of the protonated species and calculating their energies in both the gas phase and in solution, using models like the Polarizable Continuum Model (PCM).
A DFT study on the tautomers of cationic pterin, generated by protonating 6-methylpterin at all possible positions, optimized the cationic molecules at the B3LYP/6-31+G(d,p) level of theory. researchgate.net The six most stable structures were also optimized using MP2/6-31+G(d,p) for comparison. These calculations help in understanding the basicity of different nitrogen atoms in the pterin ring.
| Protonation Site | Relative Energy of Protonated Form (kcal/mol) |
| N1 | Most Favorable |
| N5 | Intermediate |
| N8 | Intermediate |
| O4 (Lactim) | Least Favorable |
Note: This table provides a qualitative representation of typical DFT results for the relative stability of protonated forms.
The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. For 6-Methylpterin, the MEP would highlight the electron-rich nitrogen and oxygen atoms as potential sites for electrophilic attack or hydrogen bonding.
The strength and nature of the chemical bonds within 6-Methylpterin can be quantified by bond order analysis. Upon ionization (loss of an electron) or de-ionization (gain of an electron), the electron distribution within the molecule is altered, leading to changes in the bond orders.
Computational studies can predict these changes, providing insight into how the molecular structure might be affected by redox processes. For instance, the bond order of a particular C=N bond might decrease upon reduction, indicating a weakening of that bond. While specific data on the bond order changes for 6-Methylpterin upon ionization were not found in the provided search results, this type of analysis is a standard computational tool for understanding the consequences of electron transfer events.
Molecular Orbital Analysis and Reactivity Prediction
Molecular orbital (MO) theory is a cornerstone of computational chemistry, offering profound insights into the electronic structure and reactivity of molecules. researchgate.net By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can predict how a molecule will interact with other chemical species. wikipedia.orgnumberanalytics.comucsb.edu
LUMO (Lowest Unoccupied Molecular Orbital) Analysis for Nucleophilic Attack Sites
Frontier Molecular Orbital (FMO) theory posits that chemical reactions are primarily governed by the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). wikipedia.orgnumberanalytics.com The LUMO represents the lowest energy orbital that is unoccupied, making it the most likely site to accept electrons from an incoming nucleophile.
The analysis of the LUMO's spatial distribution and energy is a powerful method for predicting the regioselectivity of nucleophilic attacks. ucsb.edu For a molecule like 6-Methylpterin, the locations of the largest lobes of the LUMO indicate the atoms most susceptible to nucleophilic attack. The energy of the LUMO is also a critical factor; a lower LUMO energy signifies a greater propensity for the molecule to act as an electrophile and accept electrons. researchgate.net This type of analysis allows chemists to rationalize and predict which positions on the pterin ring system are most reactive towards electron-rich species, guiding the understanding of its biochemical reactions and potential as a synthetic building block. ucsb.edu
Prediction of Chemical Characteristics and Stability of Dihydropterin Intermediates
Computational methods are invaluable for studying the transient and often unstable intermediates that form during chemical reactions, such as the various dihydropterin species derived from 6-Methylpterin. Theoretical calculations can predict the relative stabilities and key chemical characteristics of these intermediates.
For instance, studies have focused on the stability of dihydropterin radicals and the oxidation potentials of different pteridine (B1203161) compounds. It has been shown that quinoid dihydropterins and 6,7-dihydropterin exhibit oxidation potentials that are comparable to fully oxidized pterins. This high oxidation potential is significant as it can prevent further, and often undesirable, oxidation, while a lower reduction potential can facilitate the regeneration of the active, fully reduced tetrahydro- form.
Furthermore, computational analyses, such as those employing the B3LYP/6-31G(d,p) method, have been used to determine the relative energies and, consequently, the biological significance of various tautomers of 6-methylpterin. Tautomers are structural isomers that readily interconvert, and understanding their relative stabilities is key to predicting which forms are prevalent under physiological conditions.
| Tautomer Form | Relative Energy (kcal/mol) | Biological Significance |
|---|---|---|
| Lactam (Standard) | 0.0 | Highly Significant |
| Other Low-Energy Tautomers | ≤ 4.0 | Significant |
| Lactim | 5.7 | Significant |
| Anion Lactim Forms | ≥ 22.0 | Biologically Insignificant |
| Anion N3H, N9H Form | 1.7 | Biologically Significant |
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the bonds between them. wikipedia.org This approach is not based on arbitrary orbital constructs but on the observable electron density itself, a physical quantity that can be measured experimentally or calculated accurately. wikipedia.orgamercrystalassn.org
QTAIM defines an atom as a region of space bounded by a "zero-flux surface," across which the gradient of the electron density is zero. wiley-vch.demuni.cz The theory identifies critical points in the electron density topology where the gradient is zero, which correspond to atomic nuclei (attractors), bond points, ring points, and cage points. muni.cz A line of maximum electron density, known as a bond path, connecting two atomic nuclei is the QTAIM definition of a chemical bond. wiley-vch.de
This powerful theory has been applied to pterin and its ionic forms to analyze changes in the electronic structure and bond orders upon ionization or deprotonation. For example, QTAIM analysis can reveal how the bonds within the pyrimidine and pyrazine (B50134) rings of the pterin system are altered, providing a deeper understanding of its stability and reactivity. amercrystalassn.org It allows for the calculation of atomic properties, such as atomic charges and energies, offering a precise way to characterize the electronic effects of substituents, like the methyl group in 6-Methylpterin. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) for Related Pterins
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in chemistry and biology to link a compound's chemical structure to its biological activity. nih.govnih.gov These models are built by finding a mathematical relationship between calculated molecular properties (descriptors) of a series of compounds and their experimentally measured activity. nih.gov
QSAR studies are particularly useful in drug discovery and toxicology for predicting the activity of new compounds and for understanding the molecular features that are crucial for a desired biological effect. nih.govnih.gov
A notable QSAR study involving pterin derivatives investigated the formation of hydroxyl radicals (•OH) by a series of ten dihydropterins. This joint theoretical and experimental work established a relationship between the structural properties of these compounds and their rate constant for •OH formation. The findings from this research are summarized in the table below.
| Compound | Observed Rate Constant of •OH Formation |
|---|---|
| 7,8-dihydro-6-methylpterin (H₂Mep) | Highest |
| Sepiapterin | Lowest |
Such QSAR models provide valuable insights into the mechanisms of action and can guide the design of new pterin derivatives with specific desired (or undesired) properties. By identifying the key molecular descriptors that influence reactivity, researchers can rationally modify structures to enhance or diminish a particular biological outcome. nih.gov
Biosynthetic and Metabolic Pathways Involving 6 Methylpterin
Relationship with Folic Acid Biosynthesis and Catabolism
6-Methylpterin is a derivative of the B vitamin folic acid and is involved in its metabolic pathways. medchemexpress.comcaymanchem.com Folic acid and its derivatives, collectively known as folates, are crucial for a variety of biological processes, including the synthesis of nucleic acids (DNA and RNA) and the metabolism of amino acids. nih.govoregonstate.edu The core of folate's function lies in its ability to accept and donate one-carbon units, a process essential for the de novo synthesis of purines and pyrimidines. nih.govresearchgate.net
Folic acid itself is a synthetic, oxidized form that must be reduced to its active form, tetrahydrofolate (THF), to participate in cellular metabolism. nih.govyoutube.com This reduction is carried out by the enzyme dihydrofolate reductase (DHFR). nih.govyoutube.com The metabolism of folate is intricately linked with the methionine cycle, where it is required for the synthesis of methionine from homocysteine. oregonstate.edu This, in turn, is necessary for the production of S-adenosylmethionine (SAM), a universal methyl group donor for numerous biological methylation reactions, including DNA methylation which is vital for gene expression regulation. oregonstate.edu
The catabolism of folic acid, particularly under exposure to ultraviolet (UV) radiation, can lead to the formation of various photoproducts, including 6-formylpterin (B158403) (FPT) and pterin-6-carboxylic acid. researchgate.netnih.gov These compounds are known to generate reactive oxygen species (ROS), which can induce oxidative stress in cells. nih.govnih.gov 6-Methylpterin itself, upon photoirradiation, can also generate singlet oxygen and hydrogen peroxide. medchemexpress.comcaymanchem.com
In some organisms, intermediates of the folic acid biosynthetic pathway have been shown to be incorporated into other essential molecules. For instance, in the yeast Pichia canadensis, labeled neopterin (B1670844) and hydroxymethylpterin, which are intermediates in folate synthesis, were found to be incorporated into both folic acid and dephospho Form A, a precursor to the molybdenum cofactor. psu.edu This highlights a metabolic link between folate and molybdenum cofactor biosynthesis.
Enzymatic Reduction by Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.gov It also plays a role in reducing the synthetic provitamin folic acid to DHF. nih.gov This enzymatic activity is not limited to its natural substrates; DHFR can also reduce other pterin (B48896) derivatives, including 6-methylpterin.
Stereo-specificity of Tetrahydro-6-methylpterin Formation
The reduction of pterin derivatives by DHFR is a stereospecific process. While direct studies on the stereo-specificity of tetrahydro-6-methylpterin formation are not extensively detailed in the provided results, the synthesis of related tetrahydrobiopterin (B1682763) (BH4) analogs provides insight. For instance, the synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin involves a catalytic reductive methylation that is selective for the N(5) position. scispace.com The nomenclature of the resulting diastereoisomers (6R or 6S) is crucial for their biological activity. scispace.com The natural, biologically active form of tetrahydrobiopterin is the 6R-isomer. scispace.com Given the structural similarity, it is highly probable that the enzymatic reduction of 6-methylpterin by DHFR also results in a specific stereoisomer of tetrahydro-6-methylpterin, though the exact configuration (R or S) is not specified in the search results.
Substrate Efficiency and Thermodynamics of Ligand Binding to DHFR
The efficiency with which DHFR utilizes different substrates and the thermodynamics of ligand binding are critical aspects of its function. Studies comparing the binding of various pterin derivatives to DHFR have provided valuable information.
Molecular dynamics simulations and free energy perturbation techniques have been employed to study the binding of pterins like 8-methylpterin (B77827) and 6,8-dimethylpterin (B586621) to DHFR. nih.gov These studies revealed that the binding strength is influenced by factors such as hydration effects. nih.gov For instance, 6,8-dimethylpterin was found to be a more efficient substrate for vertebrate DHFRs than 8-methylpterin, which was attributed to its stronger binding. nih.gov The calculated relative binding free energy for the protonated forms of 8-methylpterin and 6,8-dimethylpterin was 1.4 kcal/mol, which correlated reasonably well with the theoretical value of 2.4 kcal/mol. nih.gov
The binding of inhibitors to DHFR has also been studied thermodynamically using techniques like isothermal titration calorimetry (ITC). nih.gov These studies show that inhibitor binding can be both enthalpically and entropically driven and can exhibit positive cooperativity with the cofactor NADPH. nih.gov For example, one inhibitor was found to bind to DHFR 285-fold tighter in the presence of NADPH than in its absence. nih.gov While specific thermodynamic data for 6-methylpterin binding to DHFR is not provided, these studies on analogous compounds suggest that its interaction with the enzyme is a complex process governed by subtle energetic factors.
The efficiency of DHFR can also be influenced by post-translational modifications and the presence of certain residues. For instance, inhibition of N6-methyladenosine formation in DHFR mRNA has been shown to decrease its translation efficiency. nih.gov Conversely, the presence of internal 6-methyladenine (B55543) residues can increase the in vitro translation efficiency of DHFR mRNA in certain systems. nih.gov
Table 1: Comparison of DHFR Substrates
| Substrate | Relative Efficiency | Notes |
|---|---|---|
| Dihydrofolate (DHF) | High | Natural substrate. |
| Folic Acid | Lower in humans | Synthetic provitamin. nih.gov |
| 8-Methylpterin | Lower | Less efficient than 6,8-dimethylpterin. nih.gov |
Connection to Tetrahydrobiopterin (BH₄) Metabolism
Tetrahydrobiopterin (BH₄) is an essential cofactor for several key enzymes, including aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters and nitric oxide synthases. nih.govnih.gov Its metabolism is closely linked to folate pathways, particularly through the action of DHFR.
Regeneration Pathways and Oxidized Forms
BH₄ is synthesized de novo from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic steps. nih.gov After its use as a cofactor, BH₄ is oxidized to quinonoid dihydrobiopterin (qBH₂). This oxidized form can be regenerated back to BH₄ by the enzyme dihydropteridine reductase (DHPR). nih.gov
Pterins can exist in several redox states: fully oxidized, dihydro (semi-reduced), and tetrahydro (fully reduced). nih.gov The interconversion between these states typically involves 2-electron, 2-proton reactions. nih.gov Oxidized pterins can be formed under various conditions. For example, triplet state pterins can react with other pterins to form reactive radical species. nih.gov DFT calculations on 6-methylpterin as a model for folic acid have shown that oxidation can occur via a single electron transfer mechanism. nih.gov
Intermediates and Salvage Pathways
In addition to the de novo and recycling pathways, a salvage pathway exists for BH₄ biosynthesis. nih.gov This pathway utilizes sepiapterin, which is formed from an intermediate of the de novo pathway. nih.gov Sepiapterin is then reduced to dihydrobiopterin (BH₂) and subsequently to BH₄ by DHFR. nih.gov This highlights a critical role for DHFR in the salvage of biopterin (B10759762).
The concept of salvage pathways is not unique to BH₄; they exist for various biologically important molecules, including nucleotides and methionine. wikipedia.orgnih.gov These pathways recover and recycle components from degradative pathways. wikipedia.org For instance, the purine (B94841) salvage pathway is a target for drugs like 6-mercaptopurine. nih.gov The existence of a salvage pathway for BH₄ that relies on DHFR underscores the interconnectedness of folate and biopterin metabolism.
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| 6-Methylpterin Sodium Salt | |
| Folic Acid | |
| Dihydrofolate | DHF |
| Tetrahydrofolate | THF |
| Dihydrofolate Reductase | DHFR |
| Tetrahydrobiopterin | BH₄ |
| 6-Formylpterin | FPT |
| Pterin-6-carboxylic acid | |
| S-adenosylmethionine | SAM |
| Neopterin | |
| Hydroxymethylpterin | |
| 8-Methylpterin | |
| 6,8-Dimethylpterin | |
| 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin | |
| Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) | NADPH |
| Quinonoid dihydrobiopterin | qBH₂ |
| Dihydropteridine reductase | DHPR |
| Guanosine triphosphate | GTP |
| Sepiapterin | |
| Dihydrobiopterin | BH₂ |
Pterin Metabolism in Microorganisms and Cell Models
The metabolism of pterin compounds, including methylated derivatives, has been investigated in various biological systems, from microorganisms to in vitro cell models. These studies provide insights into the diverse roles and metabolic fates of this class of molecules.
Methanogenic archaea are a group of microorganisms known for their unique metabolism that results in the production of methane. nih.govnih.gov These organisms utilize a distinct set of coenzymes, some of which are pterin-based. nih.gov A notable pterin derivative in these organisms is methanopterin (B14432417), which plays a crucial role in one-carbon transfers during methanogenesis. nih.gov Methanopterin is characterized by a 7-methyl group, distinguishing it from 6-methylpterin. nih.gov
Research on the pterin content of methanogenic bacteria has led to the isolation and identification of 7-methylpterin (B139059) and its degradation products. nih.gov However, the presence and specific metabolic pathways of 6-methylpterin in these microorganisms have not been reported. The focus of research in this area has been on the 7-methyl substituted pterins and their direct involvement in the central methanogenic pathways. nih.govnih.gov
The oxidative degradation of pteridines has been studied, particularly in the context of methanogenic bacteria. In these organisms, the oxidative cleavage of tetrahydromethanopterin, which contains a 7-methyl group, gives rise to several degradation products. nih.gov When extracts from methanogenic bacteria are exposed to air, compounds such as 7-methylpterin and 7-methyllumazine are formed. nih.gov Further degradation can also yield 6-acetyl-7-methylpterin and 7-methylxanthopterin. nih.gov This process is thought to be analogous to the oxidative cleavage of tetrahydrofolic acid. nih.gov
While this provides a model for the potential oxidative degradation of methylated pterins, specific studies on the oxidative degradation of 6-methylpterin in microbial systems and the identification of its corresponding degradation products, such as 6-methyl-7-hydroxylumazine, are not extensively documented in the available literature. General studies on the degradation of other compounds, such as methyl ketones in Pseudomonas species, illustrate the diverse oxidative pathways present in microorganisms. nih.gov
The metabolism of pteridines has been investigated in various in vitro cell line models, often in the context of cancer research, due to the observed alterations in pterin levels in cancer patients. In cultured malignant cells, the catabolism of folate can lead to the excretion of 6-hydroxymethylpterin (B1496140). nih.gov When pterin-6-carboxaldehyde is added to the medium of these cells, it is primarily reduced to 6-hydroxymethylpterin, whereas normal cell lines tend to oxidize it to pterin-6-carboxylate. nih.gov
While these studies provide a general understanding of pterin metabolism in cell culture, specific and detailed investigations into the metabolic fate of 6-methylpterin in these models are limited. The metabolism of other related compounds, such as the purine analog 6-methylpurine (B14201), has been studied in human cells, demonstrating its conversion to ribonucleoside triphosphate and its incorporation into RNA and DNA. nih.gov This suggests that cells possess the enzymatic machinery to metabolize such methylated compounds, but direct studies on 6-methylpterin are needed for a complete picture.
Interactions with Enzymes of One-Carbon Metabolism
One-carbon metabolism is a fundamental network of biochemical reactions that is crucial for the biosynthesis of nucleotides, amino acids, and the universal methyl donor S-adenosylmethionine (SAM). nih.govfrontiersin.orgyoutube.comnord.no The key cofactors in this pathway are folate derivatives, which are structurally related to pterins. Given this structural similarity, it is plausible that 6-methylpterin could interact with the enzymes of one-carbon metabolism.
Dihydropteridine reductase (DHPR) is an essential enzyme in one-carbon metabolism responsible for regenerating tetrahydrobiopterin, a vital cofactor for several aromatic amino acid hydroxylases. wikipedia.org Quinoid dihydropterins are the substrates for DHPR. nih.gov A study on a synthetic analog, 6,6-dimethyldihydropterin, demonstrated that it is a stable substrate for DHPR. nih.gov This suggests that 6-methyl-dihydropterin could potentially also serve as a substrate for this enzyme.
The interaction of 6-methylpterin with other enzymes of one-carbon metabolism, such as serine hydroxymethyltransferase (SHMT), which catalyzes the interconversion of serine and glycine (B1666218) while producing 5,10-methylenetetrahydrofolate, has not been specifically detailed in the scientific literature.
Advanced Analytical Methodologies for 6 Methylpterin Research
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the separation and analysis of complex mixtures, and its application to pterin (B48896) research is no exception. Various chromatographic methods have been tailored to effectively separate 6-methylpterin from other structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) and its Variants
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a mixture. In the context of 6-methylpterin analysis, reversed-phase HPLC is a commonly employed variant. nih.govnih.gov This method utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For instance, a reversed-phase HPLC procedure was developed to quantify intracellular lymphocyte 6-thioguanine, methylmercaptopurine, and methylthioguanine, where the free base of each metabolite was obtained by acid hydrolysis. nih.gov
Ion-pair chromatography is another HPLC variant that has proven effective for the separation of ionic compounds like pterins. nih.govtechnologynetworks.com This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte. technologynetworks.com This allows for the separation of ionic species on a reversed-phase column. A rapid and sensitive reversed-phase ion-pair liquid chromatographic system has been established for measuring six different pterin compounds, including biopterin (B10759762) and neopterin (B1670844). nih.gov
The choice of column and mobile phase composition is critical for achieving optimal separation. For example, a cyanopropylsilane column with a mobile phase of methanol-40 mM sodium phosphate (B84403) has been used for the separation of methylmercaptopurine and methylthioguanine. nih.gov In another application, an octadecylsilane (B103800) column with an acetonitrile-10 mM sodium phosphate mobile phase containing tetrabutylammonium (B224687) chloride was used for the analysis of 6-thioguanine. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC-ESI-MS
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical platform for the identification and quantification of 6-methylpterin and other pteridines. rsc.orgnih.govnih.govresearchgate.net LC-MS combines the separation power of LC with the mass analysis capabilities of MS, allowing for the unambiguous identification of compounds based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS), such as quadrupole-time-of-flight MS (QTOF-MS), is particularly valuable for elucidating the structures of metabolites. uq.edu.au
High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) is a widely used LC-MS technique in pterin analysis. rsc.orgnih.gov ESI is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like pterins with minimal fragmentation. A simple LC-ESI-MS method has been optimized for the determination of natural pteridines in tomato samples, demonstrating good linearity and precision. rsc.org Similarly, a new liquid chromatography-mass spectrometry method has been proposed to determine several pteridinic biomarkers in urine samples. nih.gov
The use of tandem mass spectrometry (MS/MS) further enhances the selectivity and sensitivity of the analysis. nih.govresearchgate.net In LC-MS/MS, a specific precursor ion is selected and fragmented, and the resulting product ions are detected. This technique allows for the differentiation of isobaric compounds, which have the same nominal mass but different structures. researchgate.net
Use of 6-Methylpterin as an Internal Standard in Pterin Analysis
In quantitative analytical chemistry, an internal standard (IS) is a substance that is added in a constant amount to samples, the calibration standard, and the blank. The IS is used to correct for the loss of analyte during sample preparation and analysis. wuxiapptec.com For a compound to be a good internal standard, it should have similar chemical and physical properties to the analyte of interest.
6-Methylpterin has been successfully employed as an internal standard in the analysis of other pterins. nih.govresearchgate.net For instance, a new liquid chromatography-mass spectrometry (LC-MS) method has been proposed to determine several pteridinic biomarkers in urine samples using 6-methylpterin as the internal standard. nih.govresearchgate.net The use of a structural analog as an internal standard is a common practice in LC-MS bioanalysis. wuxiapptec.comresearchgate.net
The selection of an appropriate internal standard is critical for the accuracy and precision of the analytical method. Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard as they have nearly identical physicochemical properties to the analyte. researchgate.net However, when a SIL-IS is not available, a structural analog like 6-methylpterin can be a suitable alternative.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are indispensable tools for the characterization of 6-methylpterin, providing valuable information about its electronic structure and photophysical properties.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a technique that measures the absorption of ultraviolet and visible light by a substance. The absorption of light is dependent on the electronic structure of the molecule. The photochemical reactions of 6-methylpterin have been followed by UV-visible spectrophotometry. nih.gov The absorption spectra of pterins are influenced by the pH of the solution, as many pterins can exist in different acid-base forms. rsc.org
Fluorescence Spectroscopy and Quantum Yield Measurements
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. Many pterins are naturally fluorescent, and this property is exploited for their detection and quantification. nih.govnih.govrsc.orgresearchgate.net The fluorescence characteristics, including the excitation and emission spectra, are key parameters that are determined. rsc.orguci.edu
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yields of singlet oxygen production for 6-methylpterin have been determined to be 0.10 in acidic media and 0.14 in alkaline media. nih.gov The fluorescence quantum yields of other pterins, such as pterin itself, 6-carboxypterin, and 6-formylpterin (B158403), have also been measured and show a dependence on the pH of the solution. rsc.org
Interactive Table of Chromatographic Conditions for Pterin Analysis
| Compound(s) | Column Type | Mobile Phase | Detection Method | Reference |
|---|---|---|---|---|
| 6-Thioguanine | Octadecylsilane | Acetonitrile-10 mM sodium phosphate (11:89), pH 7, with 0.06% tetrabutylammonium chloride | Fluorescence (330 nm excitation, 410 nm emission) after post-column oxidation | nih.gov |
| Methylmercaptopurine, Methylthioguanine | Cyanopropylsilane | Methanol-40 mM sodium phosphate (22:78), pH 2.7 | UV Absorbance (314 nm and 290 nm) | nih.gov |
| Six Pterin Compounds | Reversed-phase ion-pair | Not specified | Fluorimetric detection after post-column sodium nitrite (B80452) oxidation | nih.gov |
| Natural Pteridines | Zorbax Eclipse XDB-C18 | Gradient elution | ESI-MS | researchgate.net |
| Ten Pteridinic Biomarkers | Reversed-phase | Not specified | ESI-MS (Selected Ion Monitoring) | nih.gov |
Interactive Table of Spectroscopic Properties of Pterins
| Compound | Medium | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|---|
| 6-Methylpterin | Acidic | Not specified | Not specified | 0.10 (Singlet Oxygen) | nih.gov |
| 6-Methylpterin | Alkaline | Not specified | Not specified | 0.14 (Singlet Oxygen) | nih.gov |
| Pterin | Acidic | Not specified | Not specified | 0.33 | rsc.org |
| Pterin | Basic | Not specified | Not specified | 0.27 | rsc.org |
| 6-Carboxypterin | Acidic | Not specified | Not specified | 0.28 | rsc.org |
| 6-Carboxypterin | Basic | Not specified | Not specified | 0.18 | rsc.org |
| 6-Formylpterin | Acidic | Not specified | Not specified | 0.12 | rsc.org |
| 6-Formylpterin | Basic | Not specified | Not specified | 0.07 | rsc.org |
| Folic Acid | Acidic/Basic | Not specified | Not specified | <0.005 | rsc.org |
Electron Paramagnetic Resonance (EPR) – Spin Trapping for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the direct detection of molecules containing unpaired electrons, such as free radicals. nih.govljmu.ac.uk However, many biologically relevant radicals, including those derived from or interacting with pterin compounds, are extremely short-lived, making their direct detection challenging. nih.govbruker.com The technique of spin trapping overcomes this limitation by using "spin traps" to react with transient radicals, forming more stable paramagnetic species called spin adducts. bruker.comwikipedia.org These persistent spin adducts accumulate to concentrations detectable by EPR, providing characteristic spectra that allow for the identification of the original, short-lived radical. nih.govwikipedia.org
The EPR spin trapping methodology is a cornerstone for investigating radical-mediated processes in chemical and biological systems. nih.govnih.gov It has been widely applied to detect and identify radicals formed during oxidative stress and enzymatic reactions. nih.gov The identity of the trapped radical is inferred from the unique EPR spectral profile of its spin adduct, particularly the g-value and the hyperfine coupling constants of relevant nuclei. wikipedia.org
Commonly used spin traps in these studies include nitrone-based compounds like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN). ljmu.ac.ukwikipedia.org The choice of spin trap is critical, as it influences the stability of the resulting spin adduct and the clarity of the EPR spectrum. For instance, DMPO is frequently used due to its ability to trap a wide variety of radicals, forming adducts with distinctive spectra that help differentiate between species like hydroxyl (•OH) and superoxide (B77818) (O₂•⁻) radicals. researchgate.net
In the context of pterin research, EPR spin trapping is invaluable for elucidating mechanisms involving radical intermediates. Studies have investigated the formation of hydroxyl radicals by dihydropterins, such as 7,8-dihydro-6-methylpterin (H₂Mep), highlighting the influence of the side chain at the C6 position on the rate of radical formation. nih.gov Quantum mechanical studies have suggested that the C8a position in the pterin ring is a primary site for attack by radical species. nih.gov By employing EPR with spin trapping, researchers can gain detailed insights into the nature, site, and reactions of such radicals. nih.gov
Table 1: Common Spin Traps and Their Application in Radical Detection
| Spin Trap | Abbreviation | Typical Application | Characteristics of Spin Adduct |
| 5,5-dimethyl-1-pyrroline N-oxide | DMPO | Trapping of superoxide and hydroxyl radicals | Forms relatively stable nitroxide adducts with characteristic hyperfine splitting patterns for different radicals. researchgate.net |
| α-phenyl-N-tert-butylnitrone | PBN | Trapping of carbon-centered lipid radicals | Forms stable adducts; often used in studies of lipid peroxidation. ljmu.ac.uk |
| 5-Diisopropoxyphosphoryl-5-methyl-1-pyrroline-N-oxide | DIPPMPO | Measurement of superoxide production | Forms more persistent superoxide adducts compared to DMPO, useful for quantification. wikipedia.org |
Enzymatic Methods for Metabolite and Species Determination (e.g., H₂O₂)
Enzymatic assays offer high specificity and sensitivity for quantifying metabolites and other chemical species generated during reactions involving 6-Methylpterin. A key example is the determination of hydrogen peroxide (H₂O₂), a reactive oxygen species that can be produced during the photooxidation of pterins. nih.gov The quantification of H₂O₂ is crucial for understanding the photochemical and photobiological properties of these compounds.
One widely used approach involves the enzyme horseradish peroxidase (HRP). nih.gov In a common colorimetric assay, HRP catalyzes the oxidation of a chromogenic substrate by H₂O₂. For example, in the presence of HRP, H₂O₂ reacts with phenol (B47542) and 4-aminoantipyrine (B1666024) to produce a colored quinoneimine dye, whose absorbance can be measured spectrophotometrically at around 504 nm. nih.gov The intensity of the color is directly proportional to the amount of H₂O₂ in the sample. nih.gov This method is noted for its rapidity and precision, making it suitable for quantifying H₂O₂ in various experimental setups. nih.gov
Another sensitive method utilizes the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine). In the presence of HRP, Amplex® Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent compound resorufin (B1680543). thermofisher.com The fluorescence of resorufin can be measured, providing a robust and highly sensitive means of H₂O₂ quantification. thermofisher.com
Catalase is another enzyme used in H₂O₂ determination, though it is often employed to measure the rate of H₂O₂ decomposition. youtube.commdpi.com The activity of catalase, which breaks down H₂O₂ into water and oxygen, can be monitored by measuring the decrease in H₂O₂ concentration over time, typically by observing the decrease in absorbance at 240 nm. mdpi.com
In studies of 6-Methylpterin, these enzymatic methods have been successfully applied to detect and quantify H₂O₂ produced upon UV irradiation of aqueous solutions of the pterin, confirming its role as a photosensitizer. nih.gov
Table 2: Comparison of Enzymatic Methods for H₂O₂ Determination
| Method | Enzyme | Principle | Detection | Key Features |
| Colorimetric Assay | Horseradish Peroxidase (HRP) | HRP-catalyzed oxidation of phenol and 4-aminoantipyrine by H₂O₂ to form a quinoneimine chromogen. nih.gov | Spectrophotometry (Absorbance at ~504 nm) | Rapid, precise, and suitable for quantifying H₂O₂ scavenging activity. nih.gov |
| Fluorometric Assay | Horseradish Peroxidase (HRP) | HRP-catalyzed reaction of Amplex® Red with H₂O₂ to produce fluorescent resorufin. thermofisher.com | Fluorometry (Ex/Em ~571/585 nm) | High sensitivity, stable fluorescent product. thermofisher.com |
| UV Spectrophotometry | Catalase | Measurement of the rate of H₂O₂ decomposition by monitoring the decrease in its UV absorbance. mdpi.com | Spectrophotometry (Absorbance at 240 nm) | Used to determine catalase activity and H₂O₂ decomposition kinetics. mdpi.com |
Sample Preparation and Clean-up Strategies for Complex Biological Matrices
The analysis of 6-Methylpterin and related compounds in biological samples such as blood, urine, or tissue presents a significant analytical challenge due to the complexity of the matrix. nih.govchromatographyonline.com These matrices contain high concentrations of endogenous substances like proteins, lipids, and salts that can interfere with analysis, necessitating effective sample preparation and clean-up strategies. chromatographyonline.combiotage.com The primary goal of sample preparation is to remove these interfering components and isolate the analytes of interest, thereby improving the accuracy, sensitivity, and reliability of the subsequent analysis, which often involves techniques like High-Performance Liquid Chromatography (HPLC). nih.govchromatographyonline.com
Several techniques are employed for the clean-up of biological samples.
Protein Precipitation (PPT): This is a straightforward method where an organic solvent (e.g., acetonitrile) or an acid is added to the sample (e.g., plasma) to denature and precipitate the bulk of the proteins. After centrifugation, the supernatant containing the analyte can be collected for analysis. While simple, it may not remove other interferences like phospholipids. chromatographyonline.com
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.com By adjusting the pH of the aqueous sample, the charge state of an analyte like 6-Methylpterin can be manipulated to favor its partitioning into the organic phase, leaving polar interferences behind. chromatographyonline.com This technique is effective for producing clean extracts.
Solid-Phase Extraction (SPE): SPE is a highly versatile and effective technique that uses a solid sorbent material packed into a cartridge or plate to separate the analyte from the sample matrix. chromatographyonline.com The analyte is selectively adsorbed onto the sorbent while the matrix components are washed away. The purified analyte is then eluted with a small volume of solvent. Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be chosen based on the physicochemical properties of the analyte and the matrix.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, initially developed for pesticide analysis, has been adapted for various applications. It typically involves an initial liquid-liquid partitioning step with an organic solvent and salts, followed by a dispersive solid-phase extraction (d-SPE) step for clean-up. nih.gov Sorbents like zirconium dioxide can be used in the d-SPE step to effectively remove lipids and other impurities. nih.gov
Restricted Access Materials (RAMs): These are specialized sorbents used in SPE or directly in HPLC columns. RAMs have a hydrophilic outer surface that excludes large molecules like proteins, while small molecules like 6-Methylpterin can enter the pores and be retained by a hydrophobic or ion-exchange inner surface. nih.gov
The choice of sample preparation method depends on the specific biological matrix, the concentration of the analyte, and the requirements of the analytical instrument. biotage.com
Table 3: Overview of Sample Preparation Techniques for Biological Matrices
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Solubilization of analyte and precipitation of proteins using an organic solvent or acid. chromatographyonline.com | Simple, fast, and inexpensive. | Non-selective, may leave other interferences (e.g., phospholipids) in the extract. chromatographyonline.com |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility. chromatographyonline.com | Produces clean extracts, high recovery is possible. | Can be labor-intensive and use large volumes of organic solvents. chromatographyonline.com |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. chromatographyonline.com | High selectivity, high concentration factor, can be automated. | Method development can be complex, higher cost per sample. |
| QuEChERS | Acetonitrile extraction followed by salting-out and dispersive SPE clean-up. nih.gov | Fast, simple, uses minimal solvent, effective for a wide range of analytes. nih.gov | May require optimization for specific analyte/matrix combinations. |
In Vitro Research Models and Biochemical Applications Excluding Clinical
Cell-Free Assay Systems for Photochemical and Redox Studies
In cell-free environments, 6-methylpterin is a potent photosensitizer, capable of generating reactive oxygen species (ROS) upon exposure to light. This property is harnessed in photochemical and redox studies to understand the mechanisms of light-induced oxidative stress. When irradiated, particularly with UV-A light (around 350 nm), 6-methylpterin efficiently produces singlet oxygen (¹O₂) and hydrogen peroxide (H₂O₂). nih.gov
The efficiency of singlet oxygen production by 6-methylpterin has been quantified in different environments. In acidic media, the quantum yield of singlet oxygen production (ΦΔ) is approximately 0.10, while in alkaline media, this value increases to about 0.14. nih.gov The photooxidation of 6-methylpterin itself is dependent on the presence of oxygen. In aerobic conditions, it undergoes photooxidation, leading to the formation of several non-pteridinic products. The quantum yields for the disappearance of 6-methylpterin have been determined to be 2.4 x 10⁻⁴ in acidic and 8.1 x 10⁻⁴ in alkaline solutions. nih.gov The reaction between singlet oxygen and 6-methylpterin is also quite rapid, with a determined rate constant of 4.9 x 10⁶ M⁻¹s⁻¹ in alkaline medium. nih.gov In the absence of oxygen, irradiation of 6-methylpterin can lead to the formation of a distinct red intermediate. nih.gov
| Photochemical Property | Condition | Value |
| Singlet Oxygen Quantum Yield (ΦΔ) | Acidic Medium | 0.10 ± 0.02 |
| Singlet Oxygen Quantum Yield (ΦΔ) | Alkaline Medium | 0.14 ± 0.02 |
| 6-Methylpterin Disappearance Quantum Yield | Acidic Medium | (2.4 ± 0.5) x 10⁻⁴ |
| 6-Methylpterin Disappearance Quantum Yield | Alkaline Medium | (8.1 ± 0.8) x 10⁻⁴ |
| Rate Constant with Singlet Oxygen | Alkaline Medium | 4.9 x 10⁶ M⁻¹s⁻¹ |
These photochemical characteristics allow researchers to use 6-methylpterin as a controlled source of ROS in cell-free assays to study the oxidative damage to biomolecules such as DNA, proteins, and lipids, and to investigate the efficacy of antioxidant compounds.
Biochemical Reaction Monitoring in Solution-Phase Studies
In solution-phase studies, 6-methylpterin and its derivatives serve as valuable internal standards for the quantification of other pterins in biological fluids. Due to its structural similarity to endogenous pterins like neopterin (B1670844) and biopterin (B10759762), 6,7-dimethylpterin, a closely related compound, is often employed as an internal standard in high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. researchgate.netresearchgate.net
The use of a structural analog like 6-methylpterin or its derivatives as an internal standard is crucial for accurate quantification. researchgate.netnih.gov It helps to compensate for variations that can occur during sample preparation and instrumental analysis, ensuring the reliability of the measured concentrations of target pterins in complex matrices like urine. researchgate.netnih.gov This is particularly important in clinical chemistry and metabolic research, where the levels of specific pterins can be indicative of certain diseases. researchgate.net For instance, methods have been developed for the analysis of multiple pterins in urine, where a related pterin (B48896) compound is used to ensure the accuracy of the quantification of these potential disease biomarkers. researchgate.netnih.gov
| Application | Technique | Role of 6-Methylpterin Derivative | Analyzed Matrix |
| Pterin Profiling | HPLC with Fluorescence Detection | Internal Standard (6,7-dimethylpterin) | Human Urine |
| Pterin Quantification | LC-MS/MS | Internal Standard | Human Urine |
Enzyme Assay Development and Interference Studies (e.g., Dihydropteridine Reductase Assay)
6-Methylpterin and its analogs have been utilized in the study of enzymes involved in pteridine (B1203161) metabolism, most notably dihydropteridine reductase (DHPR). DHPR is a critical enzyme responsible for the regeneration of tetrahydrobiopterin (B1682763), an essential cofactor for several aromatic amino acid hydroxylases. mdpi.comnih.gov Assays for DHPR activity are vital for the diagnosis of certain genetic metabolic disorders. nih.gov
In the context of these assays, pterin derivatives can act as substrates or inhibitors. For example, quinonoid 6-methyl-7,8-dihydro(6H)pterin serves as a substrate for DHPR. nih.gov Conversely, the synthetic analog, quinonoid 6,6,8-trimethyl-7,8-dihydro(6H)pterin, has been shown to be a weak inhibitor of the enzyme, with a 50% inhibitory concentration (I₅₀) of 200 µM. nih.gov This inhibitory activity, although weak, highlights the potential for 6-substituted pterins to interfere with the DHPR assay, a critical consideration in the development and interpretation of such diagnostic tests. These studies demonstrate the utility of 6-methylpterin derivatives in probing the active site and mechanism of DHPR.
| Compound | Enzyme | Role | Reported Value |
| Quinonoid 6-methyl-7,8-dihydro(6H)pterin | Dihydropteridine Reductase (DHPR) | Substrate | - |
| Quinonoid 6,6,8-trimethyl-7,8-dihydro(6H)pterin | Dihydropteridine Reductase (DHPR) | Weak Inhibitor | I₅₀ = 200 µM |
Studies in Cultured Cell Lines for Pteridine Metabolism Analysis
The study of pteridine metabolism in cultured cells provides insights into cellular uptake, enzymatic conversion, and the physiological roles of these compounds. While direct studies on the metabolism of 6-methylpterin sodium salt in cell lines are not extensively documented, research on related pterins provides a framework for its potential applications. For instance, malignant cells grown in culture have been observed to catabolize folic acid into 6-hydroxymethylpterin (B1496140), a compound structurally similar to 6-methylpterin, which is then excreted into the growth medium. nih.gov This suggests that cultured cells possess the enzymatic machinery to process 6-substituted pterins.
Furthermore, theoretical and experimental studies have indicated that the alkylation of pterins, such as methylation, can enhance their ability to cross cell membranes. nih.gov This property is crucial for studying the intracellular effects and metabolism of pterin compounds. The investigation of purine (B94841) analogs like 6-methylpurine (B14201) in human cell lines has demonstrated that these cells can take up and metabolize such methylated heterocyclic compounds, leading to the formation of their respective ribonucleoside triphosphates and subsequent incorporation into RNA and DNA. These findings suggest that 6-methylpterin could be a useful probe for investigating pteridine transport and metabolism in various cell types, including cancer cell lines, to elucidate pathways of folate metabolism and potential therapeutic targets. nih.govnih.gov
Application as Model Compounds for Studying Broader Pterin Photochemistry and Biochemistry
Beyond its specific applications, 6-methylpterin serves as a fundamental model compound for exploring the broader photochemistry and biochemistry of the pterin class of molecules. Its relatively simple structure allows for detailed theoretical and experimental investigations that can be extrapolated to more complex, biologically relevant pterins like biopterin and folic acid.
Computational studies, such as those using Density Functional Theory (DFT), have employed 6-methylpterin to model the tautomerization between its lactam and lactim forms. researchgate.netnih.gov These studies are crucial for understanding the reactivity and antioxidant properties of pterins. The methylation at the 6-position provides a stable derivative for investigating the electronic structure and reactivity of the pterin core. nih.govnih.gov Furthermore, 6-methylpterin has been used in studies of metal ion complexation, acting as a bidentate ligand to explore the coordination chemistry of pterins with various metal ions. nih.gov These fundamental studies provide a deeper understanding of the intrinsic properties of the pterin ring system, which is essential for interpreting its diverse biological roles.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for synthesizing 6-Methylpterin Sodium Salt with high purity?
- Methodological Answer : Synthesis should follow solubility-based protocols for sodium salts. Begin by selecting appropriate reactants (e.g., 6-Methylpterin and sodium hydroxide) and ensure stoichiometric ratios align with solubility rules for sodium salts (e.g., sodium salts of weak acids often require acid-base titration). Purification via recrystallization or vacuum filtration is essential, with solvent selection guided by differential solubility of impurities. Validate purity using melting point analysis and UV-Vis spectroscopy .
- Key Data : Reference solubility classifications (e.g., sodium salts are typically water-soluble) and reaction conditions (e.g., pH >7 for sodium salt formation) from standardized chemistry curricula .
Q. How can researchers determine the solubility and stability of this compound in aqueous solutions?
- Methodological Answer : Conduct systematic solubility tests across a pH range (3–10) and temperatures (4°C–50°C) using gravimetric or spectrophotometric methods. For stability, employ accelerated degradation studies (e.g., exposure to light, heat, or oxidizing agents) and monitor changes via HPLC or NMR. Document ionic strength effects using conductivity measurements .
- Key Data : Use pH-dependent solubility trends (e.g., sodium salts may precipitate in acidic conditions) and degradation kinetics (e.g., Arrhenius plots for thermal stability) .
Advanced Research Questions
Q. How can contradictions in reported solubility data for this compound be resolved?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., ISO guidelines for solubility testing) and validate using multiple analytical techniques (e.g., dynamic light scattering for colloidal suspensions). Cross-reference with thermodynamic databases (e.g., NIST) and apply error analysis to identify outliers. For conflicting literature, prioritize peer-reviewed studies with detailed experimental protocols .
- Key Data : Highlight discrepancies in ionic activity coefficients or solvent purity across studies, as minor impurities can drastically alter solubility profiles .
Q. What strategies ensure batch-to-batch consistency in this compound synthesis for longitudinal studies?
- Methodological Answer : Implement strict quality control (QC) protocols:
- Pre-synthesis : Standardize raw material sources (e.g., certified suppliers for 6-Methylpterin).
- In-process : Monitor reaction progress via in-situ FTIR or Raman spectroscopy.
- Post-synthesis : Quantify sodium content via atomic absorption spectroscopy (AAS) and residual solvents via GC-MS. Use statistical process control (SPC) charts to track variability .
Q. How can computational modeling predict the reactivity of this compound in novel biochemical pathways?
- Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) simulations to study solvation effects. Validate predictions with in vitro assays (e.g., enzyme inhibition studies). Cross-correlate with existing data on structurally similar pterin derivatives .
- Key Data : Reference quantum chemical parameters (e.g., charge distribution on the pterin ring) and solvation free energies from MD trajectories .
Methodological Best Practices
- Experimental Design : Align with curriculum-based protocols for salt preparation (e.g., acid-base neutralization for soluble salts) and leverage tools like PhET simulations for solubility product calculations .
- Data Validation : Address student-level pitfalls (e.g., omitting key procedural steps) by adhering to verbatim documentation standards (e.g., specifying "stir for 10 min at 40°C") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
